4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of bromine: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of dimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the dimethylphenyl groups onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-diphenyl-1-methyl-1H-pyrazole
- 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole
- 4-bromo-3,5-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole
Uniqueness
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is unique due to the specific arrangement of bromine and dimethylphenyl groups, which can influence its reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21BrN2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H21BrN2/c1-12-6-8-16(10-14(12)3)19-18(21)20(23(5)22-19)17-9-7-13(2)15(4)11-17/h6-11H,1-5H3 |
InChI Key |
WIEFUBMOKCLWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C)C3=CC(=C(C=C3)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.